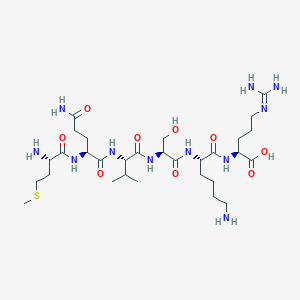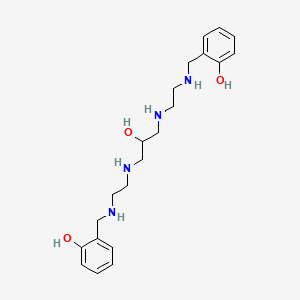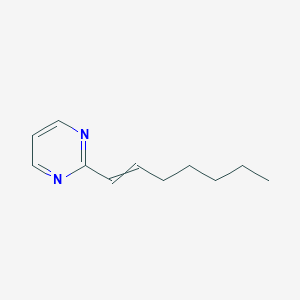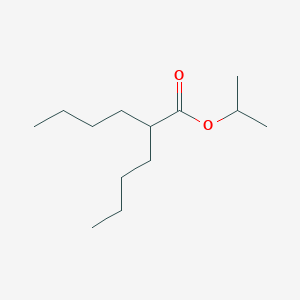
10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarbaldehyde is a synthetic organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries. This compound is characterized by the presence of a phenothiazine core substituted with two aldehyde groups at positions 3 and 7, and an ethylhexyl group at position 10.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarbaldehyde typically involves multi-step organic reactions
Preparation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of Ethylhexyl Group: The ethylhexyl group can be introduced via Friedel-Crafts alkylation using 2-ethylhexyl chloride and an aluminum chloride catalyst.
Formylation: The aldehyde groups are introduced through a Vilsmeier-Haack reaction, where the phenothiazine derivative is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenothiazine core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarboxylic acid.
Reduction: 10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dimethanol.
Substitution: 10-(2-Ethylhexyl)-10H-phenothiazine derivatives with nitro or halogen groups.
Scientific Research Applications
10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarbaldehyde involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It can also interact with proteins, altering their structure and function. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
10-(2-Ethylhexyl)-10H-phenothiazine: Lacks the aldehyde groups, making it less reactive.
10H-phenothiazine-3,7-dicarbaldehyde: Lacks the ethylhexyl group, affecting its solubility and bioavailability.
10-(2-Ethylhexyl)-10H-phenothiazine-3-carbaldehyde: Contains only one aldehyde group, resulting in different reactivity and applications.
Uniqueness
10-(2-Ethylhexyl)-10H-phenothiazine-3,7-dicarbaldehyde is unique due to the presence of both the ethylhexyl group and two aldehyde groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
403610-12-8 |
|---|---|
Molecular Formula |
C22H25NO2S |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
10-(2-ethylhexyl)phenothiazine-3,7-dicarbaldehyde |
InChI |
InChI=1S/C22H25NO2S/c1-3-5-6-16(4-2)13-23-19-9-7-17(14-24)11-21(19)26-22-12-18(15-25)8-10-20(22)23/h7-12,14-16H,3-6,13H2,1-2H3 |
InChI Key |
QRJDUVNCYIKAJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C2=C(C=C(C=C2)C=O)SC3=C1C=CC(=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


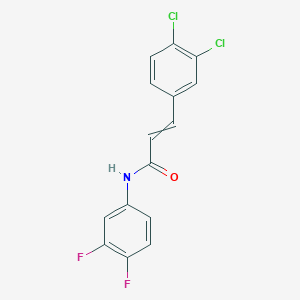
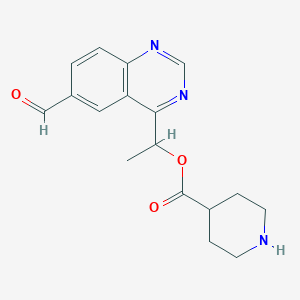
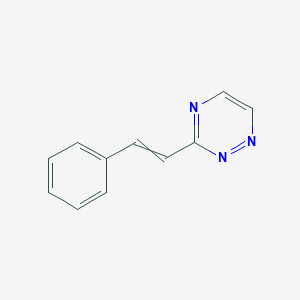
![1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole](/img/structure/B14231625.png)
![2-[Hydroxy(pyridin-4-yl)methyl]cyclohexan-1-one](/img/structure/B14231634.png)
